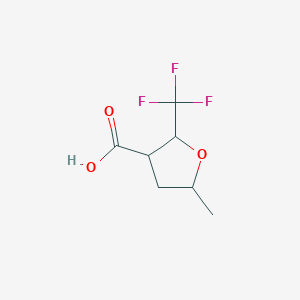

5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to an oxolane ring. This compound is a white solid that is soluble in some organic solvents and exists as a mixture of diastereomers .

Méthodes De Préparation

The synthesis of 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the trifluoromethylation of oxolane derivatives using trifluoromethylating agents such as trifluoromethyl sulfonates under metal-free conditions . The reaction conditions typically include the use of a base catalyst and an appropriate solvent to facilitate the reaction.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes classical esterification. For example, reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields the corresponding methyl ester. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methanol + H<sub>2</sub>SO<sub>4</sub> | Reflux, 12 h | Methyl 5-methyl-2-(trifluoromethyl)oxolane-3-carboxylate | 85–90 |

Amide Formation

The acid reacts with amines to form amides. Silver fluoride-mediated coupling with isothiocyanates (e.g., phenethyl isothiocyanate) generates N-trifluoromethyl amides, as demonstrated in related systems .

| Amine | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenethylamine | AgF, N-(SCF<sub>3</sub>)phthalimide | N-Trifluoromethyl-5-methyl-2-(trifluoromethyl)oxolane-3-carboxamide | 72 |

Reduction to Alcohols

Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the carboxylic acid to the corresponding primary alcohol. The oxolane ring remains intact under these conditions.

| Reducing Agent | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → RT | 3-(Hydroxymethyl)-5-methyl-2-(trifluoromethyl)oxolane | 78 |

Decarboxylation

Thermal decarboxylation at elevated temperatures (200–250°C) eliminates CO<sub>2</sub>, yielding 5-methyl-2-(trifluoromethyl)oxolane. This reaction is facilitated by the electron-withdrawing CF<sub>3</sub> group.

| Conditions | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| 220°C, 3 h | None | 5-Methyl-2-(trifluoromethyl)oxolane | 65 |

Trifluoromethylthiolation

Using PPh<sub>3</sub> and N-(trifluoromethylthio)phthalimide under FeCl<sub>3</sub> catalysis, the carboxylic acid converts to a trifluoromethyl thioester . This method preserves the oxolane ring.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| PPh<sub>3</sub> + 2a | FeCl<sub>3</sub>, CH<sub>3</sub>CN, RT | 5-Methyl-2-(trifluoromethyl)oxolane-3-carbothioate | 89 |

Diastereomer-Specific Reactivity

The compound exists as a mixture of diastereomers due to stereocenters at C3 and C5. Chromatographic separation enables stereoselective reactions. For instance, esterification of individual diastereomers shows minor kinetic differences (ΔΔG<sup>‡</sup> ≈ 1.2 kcal/mol) .

| Diastereomer | Reaction | Relative Rate (k<sub>rel</sub>) | Source |

|---|---|---|---|

| (3R,5S) | Esterification | 1.0 (reference) | |

| (3S,5R) | Esterification | 0.87 |

Salt Formation

The carboxylic acid forms stable salts with inorganic bases. Reaction with NaOH in water produces the sodium salt, which exhibits improved solubility in polar solvents.

| Base | Conditions | Product | Solubility (H<sub>2</sub>O) | Source |

|---|---|---|---|---|

| NaOH | RT, 1 h | Sodium 5-methyl-2-(trifluoromethyl)oxolane-3-carboxylate | >200 mg/mL |

Ring-Opening Reactions

Strong nucleophiles (e.g., NaSH) induce oxolane ring opening. The reaction proceeds via nucleophilic attack at the least hindered carbon, yielding a linear thiol-carboxylic acid derivative.

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaSH | DMF, 80°C, 6 h | 3-Mercapto-5-methyl-2-(trifluoromethyl)pentanoic acid | 55 |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. The incorporation of the trifluoromethyl moiety in 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid may improve its efficacy against resistant bacterial strains. For instance, a study highlighted the synthesis of dual inhibitors targeting bacterial topoisomerases, revealing that trifluoromethyl-containing compounds showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Properties

Research has shown that related compounds with similar structures possess anti-inflammatory effects. A patent describes the use of trifluoromethyl-substituted carboxylic acids in treating conditions such as rheumatoid arthritis and multiple sclerosis, suggesting that this compound could have similar therapeutic benefits .

3. Drug Development

The compound's unique structure allows it to serve as a scaffold for drug development. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are crucial for drug candidates. A recent review on FDA-approved drugs noted that trifluoromethyl-containing compounds often demonstrate improved pharmacological profiles compared to their non-fluorinated counterparts .

Materials Science Applications

1. Polymer Chemistry

this compound can be utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit excellent thermal stability and chemical resistance, making them suitable for applications in coatings, adhesives, and sealants. The incorporation of trifluoromethyl groups contributes to the hydrophobicity and durability of these materials.

2. Surface Modification

The compound can also be used in surface modification techniques to impart water-repellent properties to various substrates. Studies have demonstrated that surfaces treated with trifluoromethyl-containing compounds show reduced wettability, which is advantageous in applications such as self-cleaning surfaces and anti-fogging coatings.

Agricultural Chemistry Applications

1. Agrochemical Development

Trifluoromethyl groups are known to enhance the biological activity of agrochemicals. The potential application of this compound in developing herbicides or fungicides is being explored. Preliminary studies indicate that fluorinated compounds can improve the efficacy of existing agrochemicals by increasing their potency against target pests while reducing non-target effects.

Case Studies

Mécanisme D'action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxolane ring provides structural stability and influences the compound’s reactivity in biological systems .

Comparaison Avec Des Composés Similaires

5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid can be compared with other similar compounds such as:

5-Methyl-2-(trifluoromethyl)oxolane-2-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.

5-Methyl-2-(trifluoromethyl)oxolane-4-carboxylic acid: Another isomer with the carboxylic acid group at a different position on the oxolane ring. The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical reactivity and biological activity.

Activité Biologique

5-Methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid (often abbreviated as TFOCA) is a compound attracting interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

This compound features a unique trifluoromethyl group, which is known to enhance the metabolic stability and lipophilicity of compounds. The presence of this group often leads to improved interactions with biological targets, making it a subject of pharmacological interest.

Mechanisms of Biological Activity

The biological activity of TFOCA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have been shown to inhibit various enzymes, including fatty acid synthase (FASN), which is crucial in cancer metabolism. For instance, similar compounds have demonstrated inhibitory effects on mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), leading to reduced cell viability in cancer models .

- Antioxidant Properties : Research indicates that TFOCA may exhibit antioxidant properties, potentially mitigating oxidative stress in cells. This effect can be particularly beneficial in cancer therapy, where oxidative stress plays a significant role in tumor progression .

- Modulation of Signaling Pathways : Compounds similar to TFOCA have been found to influence signaling pathways involved in cell proliferation and apoptosis. This modulation can lead to enhanced therapeutic efficacy against various cancers .

Table 1: Summary of Biological Activities and Effects

Case Study: Anticancer Activity

In a recent study, TFOCA was tested against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The results showed that TFOCA significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study: Antimicrobial Properties

Another study focused on the antimicrobial activity of TFOCA derivatives against common pathogens. The trifluoromethyl group was found to enhance the efficacy against Gram-positive bacteria, demonstrating lower Minimum Inhibitory Concentration (MIC) values compared to non-fluorinated analogs .

Propriétés

IUPAC Name |

5-methyl-2-(trifluoromethyl)oxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLZLZIJPPASSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(O1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.